3-Amino-4-hydroxyphenylarsonic acid

Catalog No.
S1929100
CAS No.
2163-77-1
M.F
C6H8AsNO4
M. Wt
233.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-hydroxyphenylarsonic acid

CAS Number

2163-77-1

Product Name

3-Amino-4-hydroxyphenylarsonic acid

IUPAC Name

(3-amino-4-hydroxyphenyl)arsonic acid

Molecular Formula

C6H8AsNO4

Molecular Weight

233.05 g/mol

InChI

InChI=1S/C6H8AsNO4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3,9H,8H2,(H2,10,11,12)

InChI Key

UAKCHCFOPKOOLI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As](=O)(O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)N)O

Current Knowledge:

Possible Areas of Investigation:

Given the presence of an arsenic group and an amino group, 3-Amino-4-hydroxyphenylarsonic acid could be of interest for research in a few areas:

  • Organic Arsenic Chemistry: This compound falls under the category of organic arsenic compounds. Research in this field explores the synthesis, properties, and applications of organic arsenic molecules.
  • Arsenic-based Therapeutics: Arsenic has a complex history in medicine. Some arsenic compounds have shown therapeutic potential, while others are toxic. Research in this area investigates the development of new arsenic-based drugs with targeted toxicity.

3-Amino-4-hydroxyphenylarsonic acid is an organoarsenic compound with the molecular formula C₆H₈AsNO₄. It is primarily recognized for its role as a feed additive in the poultry industry, where it is used to promote growth and prevent diseases, particularly coccidiosis, in chickens. This compound is a degradation product of roxarsone, which has historically been used in animal husbandry. Its structure features an amino group and a hydroxyl group attached to a phenyl ring, which contributes to its biological activity and chemical reactivity .

As a breakdown product of roxarsone, AHPA's specific mechanism of action is not extensively studied. However, its potential role lies in its contribution to the overall effects of roxarsone. Roxarsone has been implicated in growth promotion and disease control in poultry, but its mechanism is not fully understood [].

. Notably, it reacts with smectite clay minerals to form soluble azobenzene arsonic acid derivatives. This reaction is significant as it suggests potential pathways for the transformation of arsenic compounds in natural water systems. The mass spectrometric analysis has been employed to identify these reaction products, highlighting the compound's reactivity under specific conditions .

3-Amino-4-hydroxyphenylarsonic acid can be synthesized through various chemical methods. One common approach involves the reaction of 4-hydroxyaniline with arsenic trioxide under acidic conditions, leading to the formation of the arsonic acid derivative. Other synthetic routes may include modifications of existing organoarsenic compounds or through biotechnological processes involving specific enzymes .

The primary application of 3-amino-4-hydroxyphenylarsonic acid is as a feed additive in the poultry industry. It is utilized for:

  • Growth promotion: Enhancing weight gain in broiler chickens.
  • Disease prevention: Reducing the incidence of coccidiosis and other intestinal infections.

Despite its effectiveness, regulatory scrutiny has increased due to health concerns associated with arsenic compounds .

Interaction studies involving 3-amino-4-hydroxyphenylarsonic acid have focused on its behavior in biological systems and environmental contexts. Research indicates that this compound can interact with various soil minerals, affecting its mobility and bioavailability. These interactions are crucial for understanding its environmental fate and potential impacts on ecosystems . Additionally, studies on its interactions with microbial communities highlight its role in influencing microbial dynamics in poultry gut health.

Several compounds share structural and functional similarities with 3-amino-4-hydroxyphenylarsonic acid. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
RoxarsoneYesAntimicrobial; growth promoterPrecursor to 3-amino-4-hydroxyphenylarsonic acid
4-Hydroxyphenylarsinic acidYesAntimicrobial; used in agricultureLacks amino group
Arsanilic acidYesGrowth promoter; used in animal feedContains sulfonamide instead of hydroxyl
3-Amino-5-hydroxyphenylarsonic acidYesAntimicrobial; similar use in poultryDifferent positioning of functional groups

3-Amino-4-hydroxyphenylarsonic acid is unique due to its specific combination of amino and hydroxyl groups on the phenyl ring, which enhances its solubility and biological activity compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2163-77-1

Wikipedia

M-Arsanilic acid, 4-hydroxy-

Dates

Modify: 2024-04-14

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